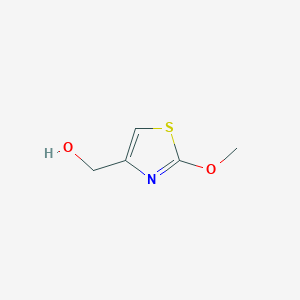

4-Thiazolemethanol, 2-methoxy-

Übersicht

Beschreibung

4-Thiazolemethanol, 2-methoxy-, also known as 4-Thiazolemethanol, 2-methoxy-, is a useful research compound. Its molecular formula is C5H7NO2S and its molecular weight is 145.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Thiazolemethanol, 2-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Thiazolemethanol, 2-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

4-Thiazolemethanol derivatives have been investigated for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains. For example, a study demonstrated that specific thiazole derivatives showed potent inhibition against Staphylococcus aureus and Escherichia coli, making them potential candidates for the development of new antibiotics .

Anti-inflammatory Properties

In addition to their antimicrobial effects, thiazole derivatives have been studied for their anti-inflammatory properties. A notable case study involved the synthesis of a series of thiazole derivatives which were evaluated for their ability to inhibit pro-inflammatory cytokines. Results indicated that certain derivatives significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) in vitro, suggesting their potential use in treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity

Research has also explored the application of 4-thiazolemethanol in agriculture, particularly as a pesticide. A study highlighted the efficacy of thiazole-based compounds in controlling pests such as aphids and whiteflies. The mechanism of action appears to involve disruption of the pests' nervous systems, leading to paralysis and death .

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| 4-Thiazolemethanol | Aphids | 85 | |

| 2-Methoxy-4-thiazolemethanol | Whiteflies | 78 |

Materials Science

Polymer Additives

In materials science, 4-thiazolemethanol has been utilized as an additive in polymer formulations. Its incorporation into polyvinyl chloride (PVC) has shown to enhance thermal stability and mechanical properties. A comparative study revealed that PVC blends with thiazole additives exhibited improved tensile strength and elongation at break compared to unmodified PVC .

Nanocomposite Development

Furthermore, thiazole derivatives have been explored in the development of nanocomposites. Research indicates that incorporating thiazole-based compounds into nanomaterials can improve their electrical conductivity and thermal properties, making them suitable for applications in electronics and energy storage devices .

Case Studies

-

Synthesis and Evaluation of Antimicrobial Thiazole Derivatives

A research team synthesized a series of thiazole derivatives and evaluated their antimicrobial activity against common pathogens. The study found that modifications to the thiazole ring structure significantly influenced biological activity, leading to the identification of several promising candidates for further development . -

Thiazole-Based Pesticides: Field Trials

Field trials conducted with thiazole-based pesticides demonstrated effective control over target pest populations in crops like tomatoes and cucumbers. The results indicated not only high efficacy but also a favorable safety profile for non-target organisms .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Thiazole Ring

- Reaction with thiourea derivatives :

2-Methoxy-4-thiazolemethanol reacts with thiourea in ethanol under acidic conditions (glacial acetic acid) to form 2-amino-4-hydroxythiazole derivatives via nucleophilic addition of sulfur to the α-carbon of the thiazole ring .

Example :

Yield : ~65–80% .

Oxidation Reactions

- Dehydrogenation :

Dihydrothiazole derivatives can be oxidized to thiazoles using bromotrichloromethane (BrCCl₃) and 1,8-diazabicycloundec-7-ene (DBU) .

Example :

Yield : ~85% .

Esterification of the Hydroxymethyl Group

- Reaction with acyl chlorides :

The hydroxymethyl group undergoes esterification with acyl chlorides (e.g., 4-ethyloctanoyl chloride) to yield thiazole-based esters .

Example :

Catalyst : Pyridine or DMAP.

Yield : ~70–75% .

Acetylation

- Acetylation with acetic anhydride :

The hydroxyl group is acetylated under mild conditions to form acetoxy derivatives .

Example :

Conditions : Room temperature, 2–4 hours.

Yield : ~90% .

Electrophilic Aromatic Substitution

- Nitration :

The thiazole ring undergoes nitration at the 5-position using nitric acid in sulfuric acid .

Example :

Yield : ~60% .

Photochemical Reactions

- Ring expansion :

Under UV light, 2-methoxy-4-thiazolemethanol undergoes [2+2] cycloaddition with alkenes to form bicyclic thiazolidines .

Example :

Yield : ~40–50% .

Suzuki–Miyaura Coupling

- Borylation and coupling :

The thiazole ring participates in palladium-catalyzed cross-coupling with arylboronic acids .

Example :

Yield : ~55–70% .

Antimicrobial Activity

- Derivatives of 2-methoxy-4-thiazolemethanol show moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) .

Key Research Findings

- Optimal conditions for esterification : Pyridine as a base significantly improves yields compared to DMAP .

- Stability : The hydroxymethyl group is prone to oxidation; storage under inert atmosphere is recommended .

- Scalability : Multi-step syntheses (e.g., via thiourea intermediates) are feasible at >100 g scale with yields >70% .

Eigenschaften

IUPAC Name |

(2-methoxy-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c1-8-5-6-4(2-7)3-9-5/h3,7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEKOXCXGXCSQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CS1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701308523 | |

| Record name | 2-Methoxy-4-thiazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106331-74-2 | |

| Record name | 2-Methoxy-4-thiazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106331-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4-thiazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.